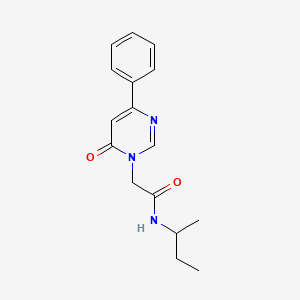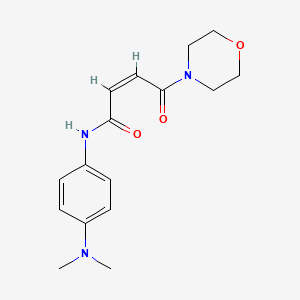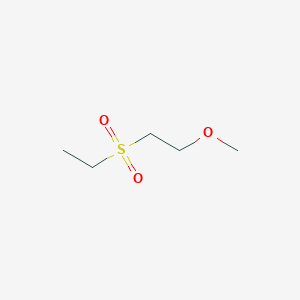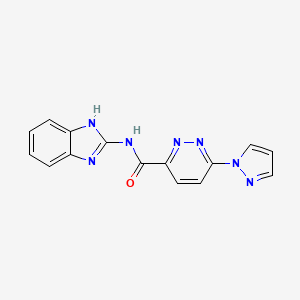![molecular formula C25H27N5O4 B2561086 3-(2-methoxyethyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-73-4](/img/structure/B2561086.png)
3-(2-methoxyethyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxyethyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound known for its multifaceted applications in scientific research and industry. This compound falls within the purine derivatives, playing a pivotal role in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis techniques. The reaction starts with the formation of the purine ring, followed by the introduction of the dimethyl and phenoxyphenyl groups. The methoxyethyl group is added last, often through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound involves optimized reaction conditions to ensure high yield and purity. This usually requires controlled temperature settings, solvent choice, and purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: It can undergo oxidation reactions, especially at the methoxyethyl group.
Reduction: The compound can be reduced under specific conditions, affecting the purine ring.
Substitution: It is prone to nucleophilic substitution, particularly on the phenoxyphenyl group.
Common Reagents and Conditions: Reagents like KMnO₄ (for oxidation), H₂/Pd (for reduction), and various nucleophiles (for substitution) are used. Reaction conditions include controlled temperatures and pH, along with appropriate solvents.
Major Products Formed: These reactions generally yield derivatives with modified electronic or steric properties, useful for further scientific investigations or industrial applications.
Scientific Research Applications
The compound boasts a wide array of applications:
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Used in studies involving cellular mechanisms and enzyme interactions.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: It can interact with enzymes and receptors, particularly those involved in nucleic acid metabolism.
Pathways: It affects cellular pathways by modulating signal transduction and transcriptional regulation.
Comparison with Similar Compounds
Compared to other purine derivatives, this compound is unique due to its specific substituents, which enhance its stability and reactivity:
6,7,8,9-tetrahydropyrimido[2,1-f]purine derivatives: Similar in structure but differ in functional groups.
Phenoxyphenyl derivatives: These compounds exhibit varying degrees of bioactivity and reactivity, making them suitable for different applications.
This compound stands out because of its balanced combination of stability and bioactivity, making it invaluable across multiple scientific and industrial fields.
Feel free to ask for more details on any section or further queries!
Properties
IUPAC Name |
3-(2-methoxyethyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-17-15-29(18-9-11-20(12-10-18)34-19-7-5-4-6-8-19)24-26-22-21(30(24)16-17)23(31)28(13-14-33-3)25(32)27(22)2/h4-12,17H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCJJTLANQTDTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
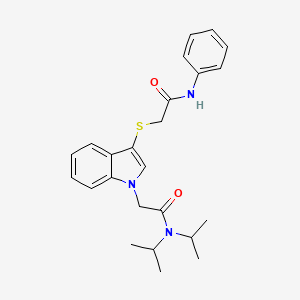
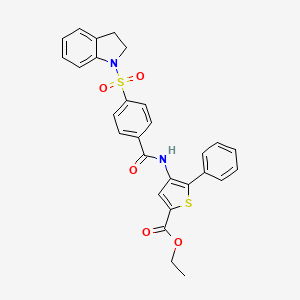
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide](/img/structure/B2561007.png)
![2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2561009.png)
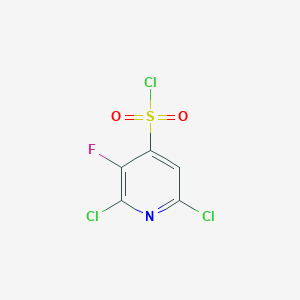
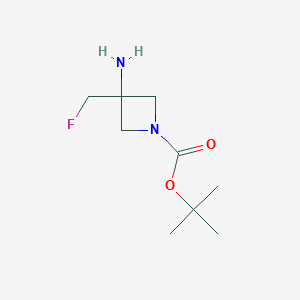
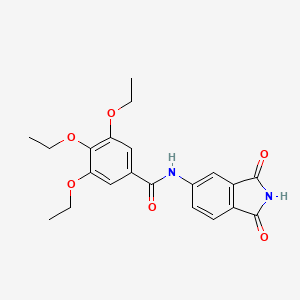

![(3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-6-one](/img/structure/B2561017.png)
